2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by the presence of a morpholine ring, a phenyl group, and an imidazo[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: This step involves the reaction of the imidazo[1,2-a]pyrimidine intermediate with a morpholine derivative, often under reflux conditions.
Attachment of the phenyl groups: The final step involves the coupling of the morpholine-substituted imidazo[1,2-a]pyrimidine with phenyl derivatives, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, organometallic reagents, and strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(morpholin-4-yl)phenyl]-N-[4-(methyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
- 2-[4-(morpholin-4-yl)phenyl]-N-[4-(ethyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
- 2-[4-(morpholin-4-yl)phenyl]-N-[4-(tert-butyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
Uniqueness
The uniqueness of 2-[4-(morpholin-4-yl)phenyl]-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the morpholine ring and the specific arrangement of phenyl groups contribute to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C25H27N5O |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylphenyl)-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C25H27N5O/c1-18(2)19-4-8-21(9-5-19)27-24-23(28-25-26-12-3-13-30(24)25)20-6-10-22(11-7-20)29-14-16-31-17-15-29/h3-13,18,27H,14-17H2,1-2H3 |
InChI Key |
UTRUHBFWIVBIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.